Nsci

概要

説明

カスパーゼ-3-IN-1は、アポトーシス(プログラムされた細胞死)の過程に関与する実行者カスパーゼであるカスパーゼ-3の活性を標的とし、阻害するように特別に設計された低分子阻害剤です。カスパーゼ-3は、さまざまな細胞基質を切断することにより、アポトーシスの実行段階で重要な役割を果たし、細胞の体系的な分解につながります。 カスパーゼ-3-IN-1は、がんや神経変性疾患など、アポトーシスが調節不全になっている疾患における潜在的な治療用途のために、科学研究において大きな注目を集めています .

準備方法

合成経路と反応条件

カスパーゼ-3-IN-1の合成は、一般的に市販されている出発物質から始まり、複数のステップを含む。合成経路には、求核置換、縮合、環化などの反応による主要な中間体の形成が含まれる場合があります温度、溶媒、触媒などの反応条件は、高収率と高純度を実現するために慎重に最適化されます .

工業生産方法

カスパーゼ-3-IN-1の工業生産には、プロセス効率と安全性を維持しながら、ラボ規模の合成を大規模化する必要があります。これには、連続フローリアクター、自動合成プラットフォーム、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる場合があります。 品質管理対策は、最終製品の一貫性と信頼性を確保するために実施されます .

化学反応の分析

反応の種類

カスパーゼ-3-IN-1は、次のようなさまざまな化学反応を起こします。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用する場合が多い、酸素の添加または水素の除去を伴う。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いる場合が多い、水素の添加または酸素の除去を伴う。

一般的な試薬と条件

カスパーゼ-3-IN-1を含む反応に使用される一般的な試薬には、有機溶媒(例:ジクロロメタン、メタノール)、酸(例:塩酸)、塩基(例:水酸化ナトリウム)、触媒(例:炭素担持パラジウム)などがあります。 温度、圧力、pHなどの反応条件は、目的の結果を得るために慎重に制御されます .

形成される主要な生成物

カスパーゼ-3-IN-1を含む反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化反応は酸化誘導体を生成する可能性があり、一方、置換反応は生物活性が増強された官能基化アナログを生成する可能性があります .

科学研究への応用

カスパーゼ-3-IN-1は、次のような幅広い科学研究への応用があります。

化学: カスパーゼ-3阻害のメカニズムを研究し、特性が向上した新規阻害剤を開発するためのツール化合物として使用されます。

生物学: アポトーシスやその他の細胞プロセスにおけるカスパーゼ-3の役割を調査するための細胞ベースのアッセイで使用されます。

医学: がん、アルツハイマー病、脳卒中など、アポトーシスが調節不全になっている疾患の治療のための潜在的な治療薬として研究されています。

科学的研究の応用

Caspase-3-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the mechanisms of caspase-3 inhibition and to develop new inhibitors with improved properties.

Biology: Employed in cell-based assays to investigate the role of caspase-3 in apoptosis and other cellular processes.

Medicine: Explored as a potential therapeutic agent for the treatment of diseases characterized by dysregulated apoptosis, such as cancer, Alzheimer’s disease, and stroke.

Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery

作用機序

カスパーゼ-3-IN-1は、カスパーゼ-3の活性部位に結合することにより、その効果を発揮し、酵素が基質を切断するのを防ぎます。この阻害は、通常、阻害剤と活性部位内の主要なアミノ酸残基との間に形成される共有結合または非共有結合相互作用によって達成されます。カスパーゼ-3-IN-1の分子標的は、触媒システイン残基と、基質認識と結合に関与する他の残基を含みます。 カスパーゼ-3活性の阻害は、アポトーシスシグナル伝達経路を阻害し、細胞生存の維持につながります .

類似の化合物との比較

類似の化合物

カスパーゼ-3-IN-2: 化学構造が異なるが、類似の阻害活性を持つ別のカスパーゼ-3阻害剤。

カスパーゼ-7-IN-1: アポトーシスに関与する別の実行者カスパーゼであるカスパーゼ-7の選択的阻害剤。

Z-VAD-FMK: カスパーゼ-3を含む複数のカスパーゼを標的とする広域スペクトルカスパーゼ阻害剤.

独自性

カスパーゼ-3-IN-1は、他の阻害剤と比較して、カスパーゼ-3に対する高い特異性と効力を持っているのが特徴です。この特異性は、標的外効果を減らし、治療の可能性を高めます。 さらに、カスパーゼ-3-IN-1は、良好な薬物動態特性を示すことが示されており、さらなる開発のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Caspase-3-IN-2: Another caspase-3 inhibitor with a different chemical structure but similar inhibitory activity.

Caspase-7-IN-1: A selective inhibitor of caspase-7, another executioner caspase involved in apoptosis.

Z-VAD-FMK: A broad-spectrum caspase inhibitor that targets multiple caspases, including caspase-3.

Uniqueness

Caspase-3-IN-1 is unique in its high specificity and potency for caspase-3 compared to other inhibitors. This specificity reduces off-target effects and enhances its therapeutic potential. Additionally, Caspase-3-IN-1 has been shown to have favorable pharmacokinetic properties, making it a promising candidate for further development .

特性

IUPAC Name |

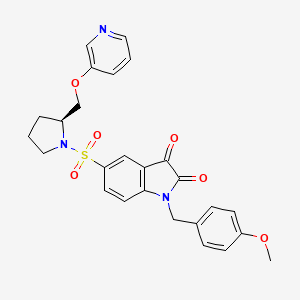

1-[(4-methoxyphenyl)methyl]-5-[(2S)-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]sulfonylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O6S/c1-34-20-8-6-18(7-9-20)16-28-24-11-10-22(14-23(24)25(30)26(28)31)36(32,33)29-13-3-4-19(29)17-35-21-5-2-12-27-15-21/h2,5-12,14-15,19H,3-4,13,16-17H2,1H3/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHJBIYJRNFDKS-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCCC4COC5=CN=CC=C5)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCC[C@H]4COC5=CN=CC=C5)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469079 | |

| Record name | NSCI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872254-32-5 | |

| Record name | NSCI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-thiosulfimide?

A1: N-thiosulfimide, also known as thiazyl chloride, has the molecular formula NSCl and a molecular weight of 78.98 g/mol.

Q2: Is there any spectroscopic data available for N-thiosulfimide?

A2: Yes, researchers have used infrared (IR) spectroscopy to characterize N-thiosulfimide and its reaction products. []

Q3: What is known about the sublimation properties of N-thiosulfimide?

A3: N-thiosulfimide exists in equilibrium with its trimer, trithiazyl trichloride (S3N3Cl3). Studies have measured the vapor pressure of NSCl in equilibrium with solid S3N3Cl3, determining thermodynamic properties like enthalpy and entropy of sublimation. []

Q4: How does N-thiosulfimide react with organic nitriles?

A4: N-thiosulfimide reacts with organic nitriles (R-CN) to produce six-membered ring compounds with the general formula RCN3S2Cl2. The reaction can be accelerated with UV irradiation, although this often leads to lower yields. [] In some cases, five-membered ring compounds (RCN2S2+Cl-) can also form. []

Q5: Can N-thiosulfimide be used to synthesize 1,2,3,5-dithiadiazolium salts?

A5: Yes, reacting N-thiosulfimide (as its trimer, trithiazyl trichloride) with tetrachloroethylene or specific nitriles produces 1,2,3,5-dithiadiazolium chlorides ([RCN2S2]Cl). []

Q6: What happens when N-thiosulfimide reacts with highly fluorinated alkenes?

A6: N-thiosulfimide undergoes addition reactions with the carbon-carbon double bond of highly fluorinated alkenes, forming chlorosulfenylaziridines. []

Q7: Are there any studies on the thermolysis of N-thiosulfimide derivatives?

A7: Yes, thermolysis of six-membered ring compounds (RCN3S2Cl2) derived from N-thiosulfimide leads to the formation of five-membered ring compounds (RCN2S2+Cl-). This ring contraction has been investigated using 14N NMR and 1H NMR spectroscopy. []

Q8: Have there been any computational studies on N-thiosulfimide?

A8: While specific computational studies on N-thiosulfimide itself are limited in the provided literature, researchers have utilized molecular modeling techniques like characteristic set of coordinates to calculate force constants and vibrational frequencies of the related molecule NSCl. []

Q9: What is known about the stability of N-thiosulfimide?

A9: N-thiosulfimide tends to exist in equilibrium with its trimeric form, trithiazyl trichloride. The equilibrium between these two forms is temperature dependent. []

Q10: What are some essential tools for research on N-thiosulfimide?

A10: Key tools for investigating N-thiosulfimide include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze reaction products and study reaction mechanisms. []

- Infrared (IR) Spectroscopy: To characterize the compound and its derivatives. []

- X-ray Diffraction: To determine crystal structures of N-thiosulfimide derivatives and gain insights into their bonding and geometry. []

- Computational Chemistry Software: To perform theoretical calculations and model reactions involving N-thiosulfimide. []

Q11: What are some significant historical milestones in N-thiosulfimide research?

A11: Key milestones include:

- Early investigations into the reactions of N-thiosulfimide with organic nitriles, leading to the synthesis of novel heterocyclic compounds. []

- Exploration of reactions with highly fluorinated alkenes, expanding the synthetic utility of N-thiosulfimide. []

- Use of X-ray crystallography to elucidate the structures of N-thiosulfimide derivatives, providing valuable information about their molecular geometries. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate](/img/structure/B3161649.png)

![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)

![2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile](/img/structure/B3161668.png)